molecular formula C17H15N3O3 B1618356 N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid CAS No. 304661-57-2

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

Cat. No.: B1618356
CAS No.: 304661-57-2
M. Wt: 309.32 g/mol
InChI Key: OBTVALCREXQEBN-UHFFFAOYSA-N
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Description

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of green chemistry and sustainable practices are likely to be applied, given the environmentally friendly nature of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and properties.

Properties

IUPAC Name

2-[(2-phenyl-3,4-dihydropyrazol-5-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(13-8-4-5-9-14(13)17(22)23)18-15-10-11-20(19-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVALCREXQEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1NC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354421
Record name 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304661-57-2
Record name 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 2
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 3
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 4
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 5
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Reactant of Route 6
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid

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